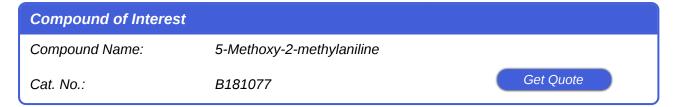


Benchmarking Purity: A Comparative Guide to Commercially Available 5-Methoxy-2-methylaniline

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For researchers, scientists, and professionals in drug development, the purity of starting materials is a critical parameter that can significantly impact experimental outcomes and the quality of final products. This guide provides a comparative analysis of commercially available **5-Methoxy-2-methylaniline**, a key building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections present a summary of product purity from various suppliers, detailed experimental protocols for purity determination, and a visualization of a key metabolic pathway associated with aromatic amines.

Commercial Supplier Purity Comparison

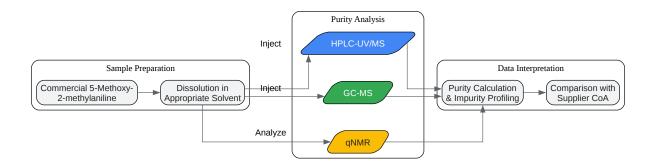
The purity of **5-Methoxy-2-methylaniline** can vary between suppliers. The table below summarizes publicly available purity information for this compound from a selection of commercial vendors. It is important to note that the analytical method used for purity assessment is a key piece of information; Gas Chromatography (GC) is a commonly cited technique for this purpose[1].



Supplier	Stated Purity	Analytical Method	Reference
Supplier A	99.92%	Not Specified	[2]
Supplier B	99%	Not Specified	[2]
TCI America™	≥98.0%	Not Specified	[3]
Lab Pro Inc.	≥98.0%	GC, T	[1]
Guidechem	98%	Not Specified	[4]
Ottokemi	97%	Not Specified	[5]
Fisher Scientific	97%	Not Specified	[6]
Sigma-Aldrich	97%	Not Specified	[7]

Experimental Workflow for Purity Verification

To independently verify the purity of a commercial batch of **5-Methoxy-2-methylaniline**, a systematic analytical workflow is recommended. This workflow should ideally employ multiple orthogonal analytical techniques to provide a comprehensive purity profile. The following diagram illustrates a typical experimental approach.





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Caption: Experimental workflow for the purity analysis of **5-Methoxy-2-methylaniline**.

Detailed Experimental Protocols

The following are detailed protocols for three key analytical techniques for determining the purity of **5-Methoxy-2-methylaniline**. These methods are based on established procedures for the analysis of aromatic amines[2][4][5][8][9].

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify **5-Methoxy-2-methylaniline** and any non-volatile impurities.

Instrumentation:

- HPLC system with a UV detector or a Mass Spectrometer (MS).
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm).

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (0.1%)
- 5-Methoxy-2-methylaniline sample
- Reference standard of 5-Methoxy-2-methylaniline (of known high purity)

Procedure:

• Standard Preparation: Prepare a stock solution of the **5-Methoxy-2-methylaniline** reference standard in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of calibration standards by serial dilution.



- Sample Preparation: Accurately weigh and dissolve the commercial **5-Methoxy-2-methylaniline** sample in the same solvent as the standard to a known concentration.
- Chromatographic Conditions:
 - Mobile Phase A: Water with 0.1% formic acid
 - Mobile Phase B: Acetonitrile with 0.1% formic acid
 - Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the compound and any impurities. For example, 5% to 95% B over 15 minutes.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 μL
 - Detection: UV at a suitable wavelength (e.g., 254 nm) or MS in full scan or selected ion monitoring (SIM) mode.
- Analysis: Inject the calibration standards and the sample solution into the HPLC system.
- Quantification: Calculate the purity of the sample by comparing the peak area of the main component with the calibration curve generated from the reference standard. Impurities can be identified by their retention times and mass spectra (if using MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the volatile components of the sample and identify any impurities.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.
- Capillary column suitable for aromatic amines (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).

Reagents:



- Methanol or other suitable volatile solvent (GC grade)
- 5-Methoxy-2-methylaniline sample
- Internal standard (optional, e.g., a deuterated analog)

Procedure:

- Sample Preparation: Prepare a dilute solution of the **5-Methoxy-2-methylaniline** sample in the chosen solvent. If using an internal standard, add it to the sample solution at a known concentration.
- GC-MS Conditions:
 - Inlet Temperature: 250 °C
 - Injection Mode: Split (e.g., 50:1)
 - o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components. A typical program could be: 80 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min[2].
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Mass Range: 40-400 amu
- Analysis: Inject the sample into the GC-MS system.
- Data Analysis: Identify the main peak corresponding to 5-Methoxy-2-methylaniline based on its retention time and mass spectrum. Identify any impurity peaks by searching their mass spectra against a library (e.g., NIST). Purity can be estimated by the area percent method, assuming all components have a similar response factor.



Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the sample using a certified internal standard. qNMR is a powerful, non-destructive technique for purity assessment[3][10][11].

Instrumentation:

• NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

- Deuterated solvent (e.g., DMSO-d6, CDCl3)
- Certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
- 5-Methoxy-2-methylaniline sample

Procedure:

- Sample Preparation: Accurately weigh a specific amount of the 5-Methoxy-2-methylaniline sample and the internal standard into an NMR tube. Add the deuterated solvent to dissolve both completely.
- NMR Acquisition:
 - Acquire a proton (¹H) NMR spectrum.
 - Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.
- Data Processing:
 - Process the spectrum (Fourier transform, phase correction, baseline correction).
 - Integrate a well-resolved signal from the analyte (5-Methoxy-2-methylaniline) and a signal from the internal standard.



• Purity Calculation: Calculate the purity of the sample using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

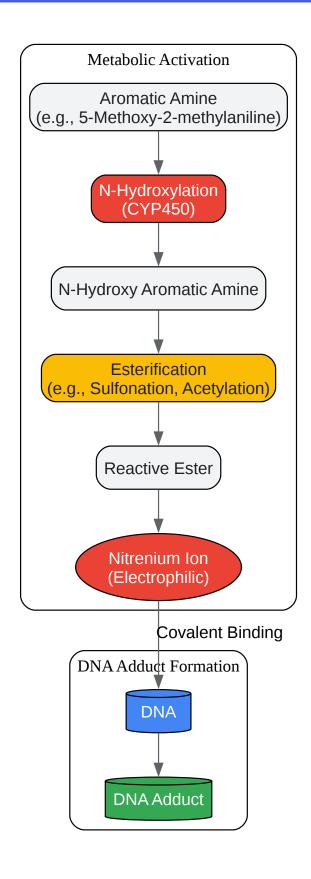
Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- o m = mass
- Purity standard = Purity of the internal standard

Aromatic Amine Metabolism and DNA Adduct Formation

Aromatic amines, including **5-Methoxy-2-methylaniline**, can undergo metabolic activation in the body, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts. This process is a key mechanism in the carcinogenicity of many aromatic amines[12] [13][14]. The following diagram illustrates a simplified, representative pathway of this process.





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Caption: Metabolic activation of aromatic amines leading to DNA adduct formation.



This guide provides a framework for the comparative evaluation of commercially available **5-Methoxy-2-methylaniline**. By utilizing the provided experimental protocols and understanding the potential metabolic fate of this class of compounds, researchers can make informed decisions about the quality of their starting materials and ensure the reliability and reproducibility of their scientific work.

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